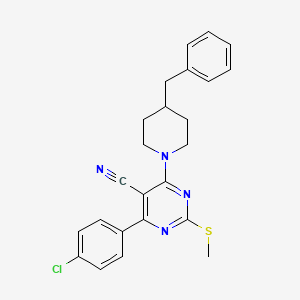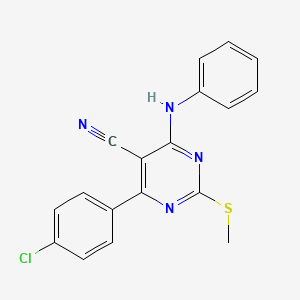![molecular formula C18H12BrClN4S B7834959 4-[(4-BROMOPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834959.png)
4-[(4-BROMOPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-BROMOPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the class of pyrimidine derivativesIt has shown promising cytotoxic activities against various human tumor cell lines .
準備方法
The synthesis of 4-[(4-BROMOPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline, 4-chlorobenzaldehyde, and methylthiourea.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromoaniline and 4-chlorobenzaldehyde in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization with methylthiourea to form the pyrimidine ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
化学反応の分析
4-[(4-BROMOPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
科学的研究の応用
4-[(4-BROMOPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as a tyrosine kinase inhibitor targeting EGFR, making it a candidate for anticancer drug development.
Biological Research: It is used in studies involving cell cycle regulation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound serves as a tool for investigating the molecular mechanisms of kinase inhibition and its effects on cellular processes.
Industrial Applications: It may be used in the synthesis of other pyrimidine derivatives with potential pharmaceutical applications.
作用機序
The mechanism of action of 4-[(4-BROMOPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity . This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown efficacy against both wild-type and mutant forms of EGFR, making it a versatile inhibitor.
類似化合物との比較
4-[(4-BROMOPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can be compared with other pyrimidine derivatives, such as :
4-Amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile: Similar in structure but with different substituents, leading to variations in biological activity.
4-Amino-2-(4-chlorophenyl)-6-(methylthio)pyrimidine-5-carbonitrile: Lacks the bromophenyl group, resulting in different pharmacological properties.
4-[(4-Fluorophenyl)amino]-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile: Substitution of bromine with fluorine alters its interaction with molecular targets.
The uniqueness of this compound lies in its specific substituents, which contribute to its potent inhibitory activity against EGFR and its potential as an anticancer agent.
特性
IUPAC Name |
4-(4-bromoanilino)-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4S/c1-25-18-23-16(11-2-6-13(20)7-3-11)15(10-21)17(24-18)22-14-8-4-12(19)5-9-14/h2-9H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGBZGDFJWLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NC2=CC=C(C=C2)Br)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834896.png)
![3-(2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)BUTAN-2-ONE](/img/structure/B7834904.png)

![4-(4-TERT-BUTYLPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834919.png)
![4-(4-TERT-BUTYLPHENYL)-6-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834923.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(3-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834928.png)
![4-(4-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834940.png)
![4-(4-CHLOROPHENYL)-6-[(3,4-DICHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834946.png)
![4-(4-CHLOROPHENYL)-6-[(2-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834950.png)
![4-(4-CHLOROPHENYL)-6-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834965.png)

![ETHYL 4-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B7834976.png)
![4-[BIS(2-HYDROXYETHYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834986.png)

